molecular formula C11H13F4NO B7938660 N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine

N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine

Cat. No.: B7938660
M. Wt: 251.22 g/mol
InChI Key: SHKPUUAUDMIHLO-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine is a fluorinated organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzyl moiety. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl bromide with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to significant biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide
  • N-(2-(Trifluoromethyl)phenyl)benzamide

Comparison: N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine is unique due to the combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4NO/c1-17-6-5-16-7-8-3-2-4-9(10(8)12)11(13,14)15/h2-4,16H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKPUUAUDMIHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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